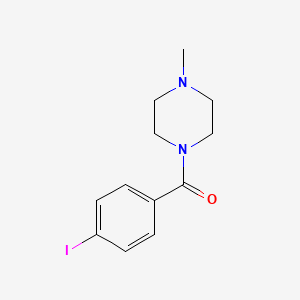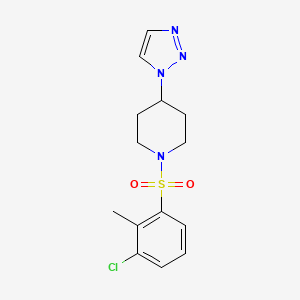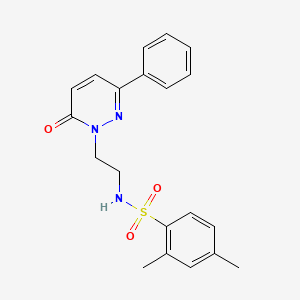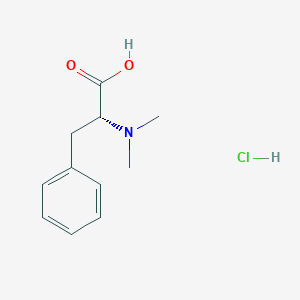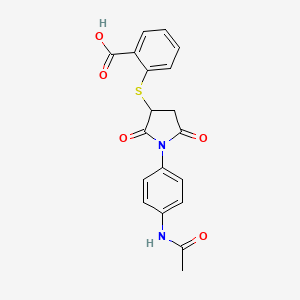![molecular formula C27H29N3O4 B2759759 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea CAS No. 1023501-44-1](/img/structure/B2759759.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea” is a highly selective sigma-2 receptor ligand . Sigma-2 receptors have been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-cyanomethyl-6,7-dimethoxydihydroisoquinoline with acrylonitrile, leading to the formation of 1,2-fused iminopyridinoisoquinoline . This product is easily hydrolysable to a pyridine derivative and readily reacts by the amidine group with aroyl chlorides and arylsulfonyl chlorides .
Scientific Research Applications
Cyclization and Biological Activity
- Cyclization Methods : Research has explored cyclization methods of o-acylphenylacetic acids to yield 1-aryl-3-hydroxyisoquinolines, demonstrating the chemical versatility and potential for generating bioactive compounds. The lactim-lactam tautomerism of these isoquinolines was analyzed, showing their chemical stability and reactivity, which could be foundational for developing new therapeutic agents (Nowicki & Fabrycy, 1976).
Isoquinoline Derivatives as Receptor Antagonists
- Adenosine A(3) Receptor Antagonists : Isoquinoline and quinazoline urea derivatives have been identified as antagonists for human adenosine A(3) receptors, highlighting their potential in therapeutic applications targeting these receptors. This includes the synthesis and evaluation of N-phenyl-N'-quinazolin-4-ylurea derivatives and their structure-affinity relationships, which could be crucial for developing drugs targeting neurological disorders or cancer (Muijlwijk-Koezen et al., 2000).
Antiproliferative and Antimicrobial Activity
- Primaquine Derivatives : Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for antiproliferative and antimicrobial activities. These compounds exhibit significant activity against various cancer cell lines and microbial strains, suggesting their potential in cancer therapy and infection control (Perković et al., 2016).
Enzyme Inhibition and DNA Binding
- Enzyme Inhibition : Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been investigated as novel acetylcholinesterase inhibitors. By optimizing spacer length and testing compounds with greater conformational flexibility, these studies aim to develop more effective treatments for diseases like Alzheimer's by inhibiting enzymes involved in neurotransmitter breakdown (Vidaluc et al., 1995).
Synthesis of Complex Structures
- Synthetic Methodology : New methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids, have been reported. These methods involve steps like regiospecific conversion of ester functionalities and cyclization processes, which are crucial for synthesizing complex natural products and potential pharmaceuticals (Mujde et al., 2011).
Future Directions
The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These data suggest that it is a suitable lead candidate for further evaluation . More research is needed to fully understand its potential therapeutic applications, particularly in the treatment of neuropathic pain.
properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-4-34-22-11-9-21(10-12-22)30-27(31)29-20-7-5-18(6-8-20)15-24-23-17-26(33-3)25(32-2)16-19(23)13-14-28-24/h5-12,16-17H,4,13-15H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQYQGCZHGTHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2759680.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2759683.png)
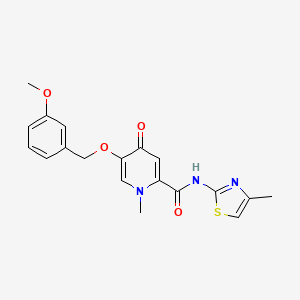

![Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2759686.png)
![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)
![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)
